![molecular formula C19H19FN6O B5529463 4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5529463.png)
4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
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Description
"4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine" is a compound that can be synthesized and characterized for various properties and potential applications in different fields, excluding its drug use and dosage.
Synthesis Analysis
The synthesis of similar fluorocontaining pyrazolo[3,4-d]pyrimidines involves high-temperature cyclization of previously synthesized benzamides of pyrazole-4-carboxylic acid, forming substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR, ESI-MS, and crystallography. Specific examples include the crystal and molecular structure of related 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole derivatives (Özbey, Kendi, Göker, & Tunçbilek, 1998).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including interactions with different reagents to form new derivatives, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Physical Properties Analysis
The physical properties of such compounds can be characterized through spectral data, elemental analysis, and solubility studies. The solubility at physiological pH, for instance, has been a focus in related studies (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from the compound's behavior in various chemical reactions and conditions. Studies on derivatives of pyrazolo[3,4-d]pyrimidines have shown different reactivities and potential applications in fields like imaging and cancer research (Xu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-6-7-26(23-14)18-12-17(21-13-22-18)24-8-10-25(11-9-24)19(27)15-4-2-3-5-16(15)20/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUJWFWJUFRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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